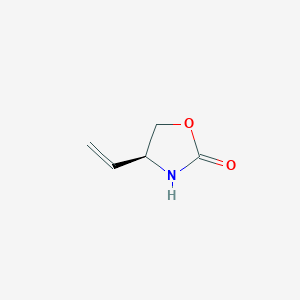
(S)-4-Vinyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Vinyloxazolidin-2-one is a chiral oxazolidinone derivative characterized by a vinyl group attached to the nitrogen atom of the oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Vinyloxazolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-4-hydroxyoxazolidin-2-one.
Vinylation: The hydroxyl group is then converted to a vinyl group through a series of reactions involving reagents such as vinyl halides and bases under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the vinylation reaction.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to maximize production efficiency.
化学反応の分析
Types of Reactions: (S)-4-Vinyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated oxazolidinone derivatives.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Epoxides: Formed through oxidation reactions.
Saturated Oxazolidinones: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution.
科学的研究の応用
(S)-4-Vinyloxazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (S)-4-Vinyloxazolidin-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways by blocking key enzymatic reactions, leading to the desired therapeutic effects.
類似化合物との比較
®-4-Vinyloxazolidin-2-one: The enantiomer of (S)-4-Vinyloxazolidin-2-one, differing in its stereochemistry.
4-Vinylthiazolidin-2-one: A structurally similar compound with a thiazolidinone ring instead of an oxazolidinone ring.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct stereochemical properties that are crucial for its applications in asymmetric synthesis and pharmaceutical development.
生物活性
(S)-4-Vinyloxazolidin-2-one is a compound of significant interest in the fields of organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.
- Molecular Formula : C5H7NO
- Molecular Weight : 99.11 g/mol
- Canonical SMILES : C=CC1(C(=O)N)N(C1)C
Synthesis
This compound can be synthesized through various methods, primarily involving the reaction of readily available starting materials such as D-isoascorbic acid. The enantioselective synthesis allows for the production of both (S) and (R) enantiomers from a common precursor, enhancing its utility in research and development .
This compound exhibits notable biological activities, particularly as a synthetic intermediate in the development of pharmaceuticals. Its mechanism often involves interactions with various biological targets, such as enzymes and receptors, leading to inhibition or modulation of biological pathways.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for several enzymes, including glycosidases and proteases. This inhibition is crucial for developing therapeutic agents targeting diseases like cancer and viral infections .
Antitumor Activity
The compound has been explored for its potential antitumor properties. Studies have shown that derivatives of vinyloxazolidinones can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics .
Case Studies and Research Findings
- Antiviral Activity : A study demonstrated that vinyloxazolidinones could inhibit viral replication by targeting viral enzymes. This finding suggests potential applications in antiviral drug development .
- Synthetic Intermediates : this compound has been used as a building block for synthesizing complex molecules, including sphingomyelin analogs and glycopeptides, which are important in cellular signaling and immune response .
- Iron-Catalyzed Reactions : Recent research highlighted the effectiveness of this compound in iron-catalyzed carbooxygenation reactions, demonstrating its versatility as a reactant in organic synthesis .
Data Table: Biological Activities of this compound
特性
IUPAC Name |
(4S)-4-ethenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQDRNWXVRNPFT-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1COC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














